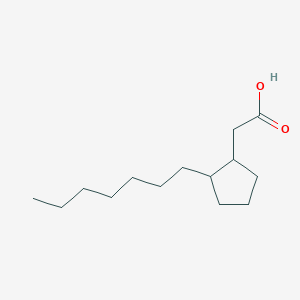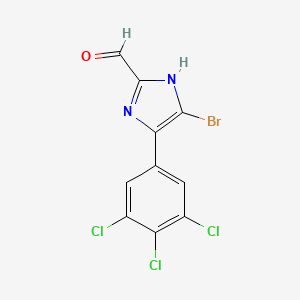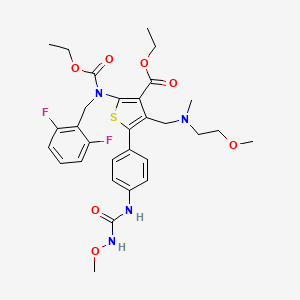
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as esters, amides, and thiophenes. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and amination. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of such a compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies using techniques like molecular docking and in vitro assays are conducted to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other thiophene derivatives or molecules with comparable functional groups. Examples include:
- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate analogs.
- Other thiophene-based compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H36F2N4O7S |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-[4-(methoxycarbamoylamino)phenyl]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H36F2N4O7S/c1-6-42-28(37)25-22(17-35(3)15-16-40-4)26(19-11-13-20(14-12-19)33-29(38)34-41-5)44-27(25)36(30(39)43-7-2)18-21-23(31)9-8-10-24(21)32/h8-14H,6-7,15-18H2,1-5H3,(H2,33,34,38) |
Clé InChI |
FVHQVVKKCISQKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)NC(=O)NOC)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


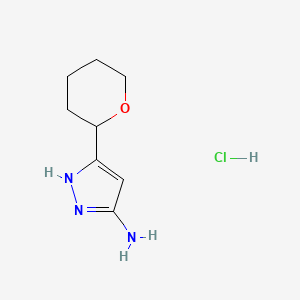
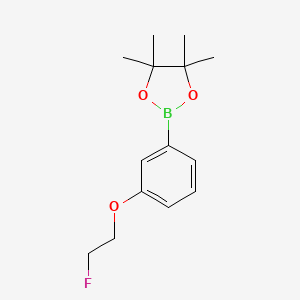
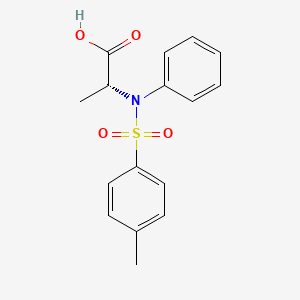
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
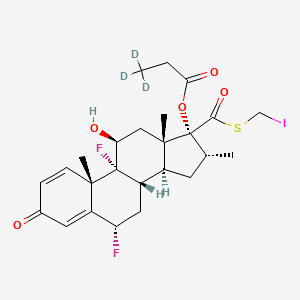

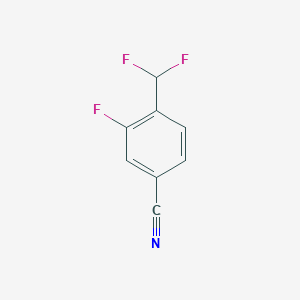

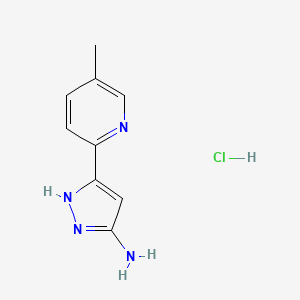
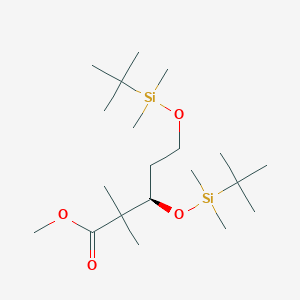
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
